

# Stearyl Behenate: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: Stearyl Behenate

Cat. No.: B1594761

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[City, State] – [Date] – This technical guide provides an in-depth overview of **Stearyl Behenate**, a versatile excipient for researchers, scientists, and drug development professionals. This document outlines its chemical identity, physicochemical properties, and key applications in advanced drug delivery systems, supported by detailed experimental protocols and visual workflows.

## Chemical Identity and Synonyms

**Stearyl Behenate** is a wax ester formed from the esterification of stearyl alcohol and behenic acid.<sup>[1]</sup> Its unique properties make it a valuable component in various pharmaceutical and cosmetic formulations.

CAS Number: 24271-12-3<sup>[2][3][4][5]</sup>

Synonyms:

- Stearyl docosanoate
- Octadecyl behenate
- Behenic acid stearyl ester
- Octadecyl docosanoate

- Purester 40
- Amphitol 86B

## Physicochemical Properties

A comprehensive summary of the key physicochemical properties of **Stearyl Behenate** is presented in the table below. This data is essential for formulation development and predicting its behavior in various systems.

Property	Value	Reference
Molecular Formula	C <sub>40</sub> H <sub>80</sub> O <sub>2</sub>	
Molecular Weight	593.06 g/mol	
Appearance	White to pale yellow solid	
Melting Point	58 - 62 °C	
Boiling Point	589.00 to 590.00 °C @ 760.00 mm Hg (estimated)	
Solubility	Insoluble in water. Soluble in chloroform.	
Acid Value	≤ 3.00 max. KOH/g	
Flash Point	613.00 °F (322.80 °C) (estimated)	

## Applications in Drug Delivery

**Stearyl Behenate** is primarily utilized as a lipidic excipient in the formulation of controlled-release drug delivery systems, such as solid lipid nanoparticles (SLNs) and sustained-release matrix tablets. Its hydrophobic and waxy nature allows for the creation of inert matrices that control the release of encapsulated therapeutic agents.

## Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal drug carriers that offer advantages such as improved bioavailability, protection of labile drugs, and targeted delivery. **Stearyl Behenate** serves as a solid lipid core in these formulations.

This common, solvent-free method involves the homogenization of a melted lipid phase with an aqueous surfactant solution at high pressure.

Materials:

- **Stearyl Behenate** (solid lipid)
- Active Pharmaceutical Ingredient (API)
- Surfactant (e.g., Poloxamer 188, Tween 80)
- Purified water

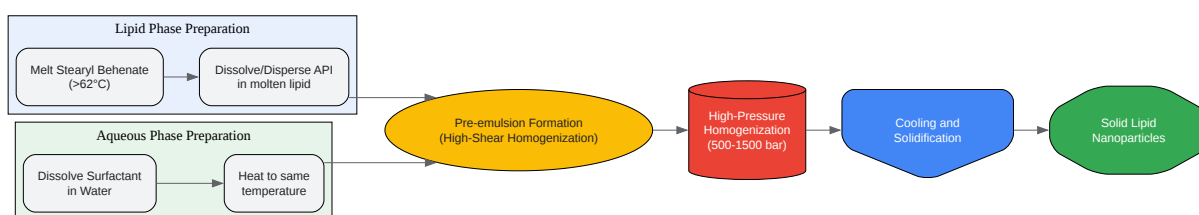
Equipment:

- High-pressure homogenizer
- High-shear homogenizer (e.g., Ultra-Turrax)
- Water bath
- Magnetic stirrer

Procedure:

- Preparation of Lipid Phase: **Stearyl Behenate** is melted at a temperature 5-10°C above its melting point. The lipophilic API is then dissolved or dispersed in the molten lipid.
- Preparation of Aqueous Phase: The surfactant is dissolved in purified water and heated to the same temperature as the lipid phase.
- Pre-emulsion Formation: The hot aqueous phase is added to the molten lipid phase under continuous stirring with a magnetic stirrer, followed by homogenization using a high-shear homogenizer for a few minutes to form a coarse pre-emulsion.

- **High-Pressure Homogenization:** The hot pre-emulsion is immediately passed through a high-pressure homogenizer for several cycles at a pressure of 500-1500 bar.
- **Cooling and Solidification:** The resulting nanoemulsion is cooled down to room temperature, leading to the crystallization of the lipid and the formation of solid lipid nanoparticles.



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Workflow for the preparation of Solid Lipid Nanoparticles (SLNs) using High-Pressure Homogenization.

## Sustained-Release Matrix Tablets

In matrix tablets, the API is embedded within a solid, inert matrix of **Stearyl Behenate**. The drug is released in a controlled manner through diffusion from this matrix.

Direct compression is a simple and cost-effective method for tablet manufacturing.

Materials:

- **Stearyl Behenate**
- Active Pharmaceutical Ingredient (API)
- Filler (e.g., Microcrystalline cellulose)

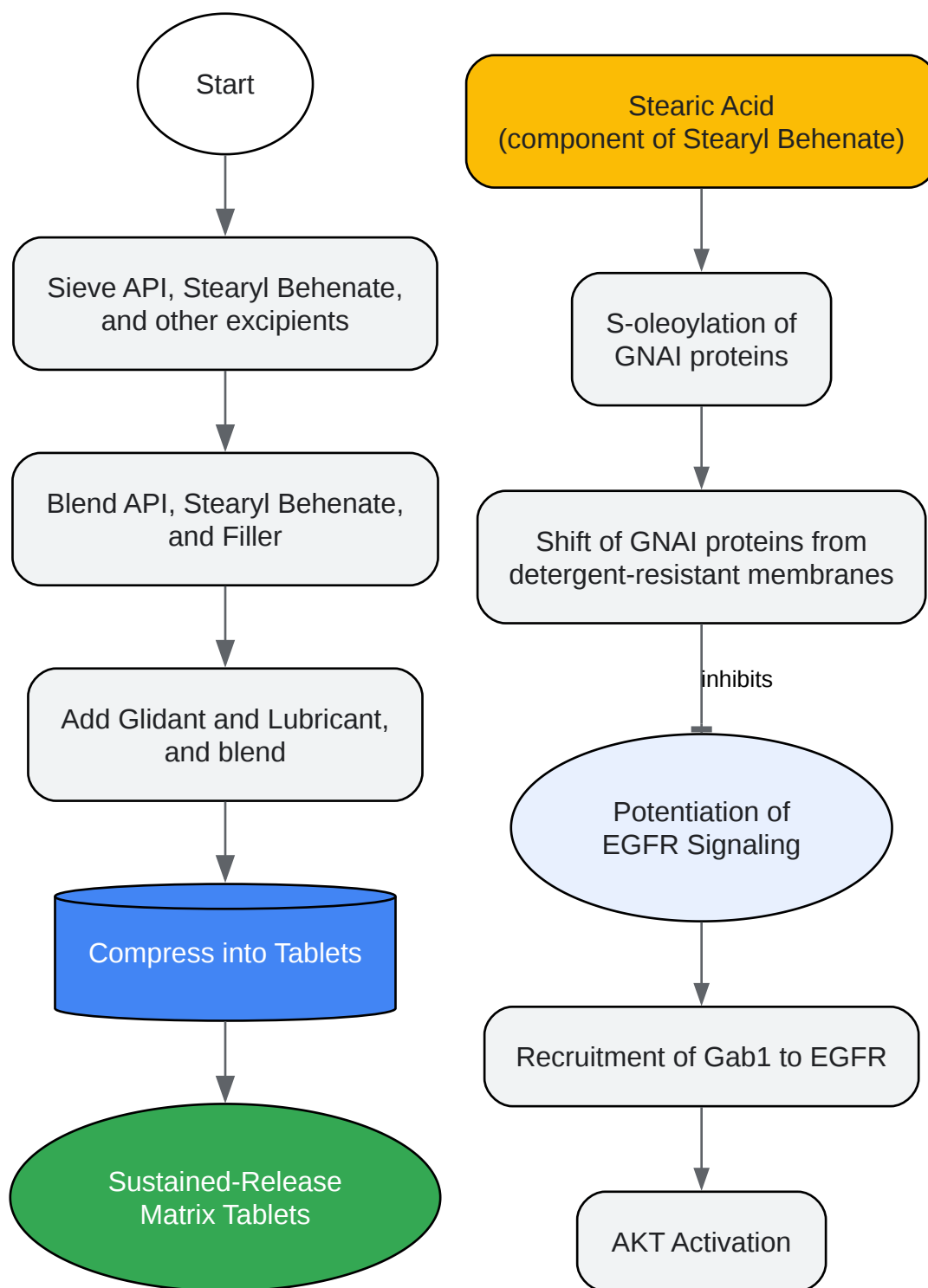
- Glidant (e.g., Colloidal silicon dioxide)
- Lubricant (e.g., Magnesium stearate)

Equipment:

- V-blender or other suitable powder blender
- Tablet press

Procedure:

- Sieving: All ingredients are individually passed through a suitable mesh sieve to ensure uniformity.
- Blending: The API, **Stearyl Behenate**, and filler are blended in a V-blender for a specified time (e.g., 15-20 minutes).
- Lubrication: The glidant and lubricant are then added to the blend and mixed for a shorter duration (e.g., 3-5 minutes).
- Compression: The final blend is compressed into tablets using a tablet press with appropriate tooling.



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- To cite this document: BenchChem. [Stearyl Behenate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594761#stearyl-behenate-cas-number-and-synonyms]

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